molecular formula C13H18O2 B1608406 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde CAS No. 872183-70-5

4-Ethoxy-5-isopropyl-2-methylbenzaldehyde

Cat. No.: B1608406
CAS No.: 872183-70-5
M. Wt: 206.28 g/mol
InChI Key: AJEMGCWPWNRYNF-UHFFFAOYSA-N
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Description

4-Ethoxy-5-isopropyl-2-methylbenzaldehyde is an organic compound with the molecular formula C13H18O2 It is a benzaldehyde derivative characterized by the presence of ethoxy, isopropyl, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy, isopropyl, and methyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in polar aprotic solvents.

Major Products:

    Oxidation: 4-Ethoxy-5-isopropyl-2-methylbenzoic acid.

    Reduction: 4-Ethoxy-5-isopropyl-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-5-isopropyl-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde exerts its effects depends on its specific application. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action involves interactions with key amino acid residues in the enzyme’s active site, leading to inhibition of its catalytic activity.

Comparison with Similar Compounds

    4-Ethoxybenzaldehyde: Lacks the isopropyl and methyl groups, making it less sterically hindered.

    5-Isopropyl-2-methylbenzaldehyde: Lacks the ethoxy group, which affects its reactivity and solubility.

    4-Methoxy-5-isopropyl-2-methylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, influencing its electronic properties.

Uniqueness: 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde is unique due to the combination of its substituents, which confer specific steric and electronic properties

Properties

IUPAC Name

4-ethoxy-2-methyl-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-13-6-10(4)11(8-14)7-12(13)9(2)3/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEMGCWPWNRYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391858
Record name 4-ethoxy-5-isopropyl-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872183-70-5
Record name 4-ethoxy-5-isopropyl-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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